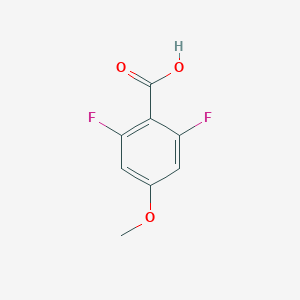

2,6-Difluoro-4-methoxybenzoic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,6-Difluoro-4-methoxybenzoic acid typically involves the reaction of 2,6-difluoro-4-methoxybenzoyl chloride with water or a suitable base to yield the desired acid . Another method involves the esterification of this compound with methanol, followed by hydrolysis to obtain the acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2,6-Difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

2,6-Difluoro-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in these interactions depend on the specific biological system being studied.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,6-Difluoro-4-methoxybenzoic acid

- CAS No.: 123843-65-2

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

Synthesis :

The compound is synthesized via directed lithiation of 3,5-difluoroanisole (3,5-difluoromethoxybenzene) using n-butyllithium in tetrahydrofuran (THF)/hexane, followed by carboxylation with dry ice and acid work-up (yield: 102 g) . Additional derivatization methods involve conversion to acyl chlorides using oxalyl chloride or thionyl chloride .

Commercial Availability :

Suppliers such as Otto Chemie Pvt Ltd and CymitQuimica offer the compound at 97% purity, priced at €43–€450 per 1–25 g .

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

(a) 3,5-Difluoro-4-methoxybenzoic Acid

- CAS No.: 319-60-8

- Molecular Formula : C₈H₆F₂O₃

- Key Difference : Fluorine atoms at positions 3 and 5 instead of 2 and 4.

(b) 4-(Difluoromethoxy)benzoic Acid

- CAS No.: 4837-20-1

- Molecular Formula : C₈H₆F₂O₃

- Key Difference : Difluoromethoxy (–OCF₂H) substituent at position 4 instead of methoxy (–OCH₃).

- Impact : The electron-withdrawing –OCF₂H group increases acidity compared to –OCH₃ .

(c) 2,6-Difluoro-4-hydroxybenzoic Acid

- CAS No.: 918524-93-3

- Molecular Formula : C₇H₄F₂O₃

- Key Difference : Hydroxyl (–OH) replaces methoxy (–OCH₃) at position 3.

- Impact : Higher polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents .

Alkyl/Aryl Substituent Variants

(a) 2,6-Difluoro-4-methylbenzoic Acid

- CAS No.: 1201597-23-0

- Molecular Formula : C₈H₆F₂O₂

- Key Difference : Methyl (–CH₃) replaces methoxy (–OCH₃) at position 4.

- Impact : Reduced electron-donating effects, leading to lower acidity (pKa ~3.5–4.0) compared to the methoxy analog (estimated pKa ~2.8–3.2) .

(b) 2,6-Difluoro-4-methoxyphenylacetic Acid

- CAS No.: 886498-98-2

- Molecular Formula : C₉H₈F₂O₃

- Key Difference : Acetic acid (–CH₂COOH) side chain replaces the benzoic acid group.

Functional Group Derivatives

(a) 2,6-Difluoro-4-methoxybenzonitrile

- CAS No.: 123843-66-3

- Molecular Formula: C₈H₅F₂NO

- Key Difference : Nitrile (–CN) replaces carboxylic acid (–COOH).

- Impact : Useful as an intermediate in Suzuki-Miyaura couplings for biaryl synthesis .

(b) 2,6-Difluoro-4-methoxybenzoyl Chloride

- Synthesis : Reacting this compound with oxalyl chloride or thionyl chloride .

- Application : Reactive intermediate for synthesizing amides or esters in agrochemicals (e.g., analogs of diflufenican, a herbicide) .

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Electron Effects : The 2,6-difluoro substitution pattern enhances metabolic stability in agrochemicals by resisting oxidative degradation .

- Positional Isomerism : 3,5-Difluoro-4-methoxybenzoic acid exhibits distinct NMR shifts (δ ~3.86 ppm for –OCH₃) compared to the 2,6-isomer, aiding structural characterization .

- Industrial Use : High pricing (€450/25 g) reflects demand in niche applications like fluorinated liquid crystals or bioactive molecules .

Actividad Biológica

2,6-Difluoro-4-methoxybenzoic acid (DFMBA) is an organic compound with the molecular formula CHFO and a molecular weight of 188.13 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and as a pharmaceutical intermediate. This article provides a comprehensive overview of the biological activity of DFMBA, including its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 188.13 g/mol

- CAS Number : 123843-65-2

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 1.43 to 2.51, indicating moderate lipophilicity.

DFMBA primarily targets the urease enzyme , which plays a critical role in nitrogen metabolism by decomposing urea into ammonia and carbon dioxide. The inhibition of urease can lead to decreased ammonia production, potentially lowering pH levels in biological systems. This mechanism suggests potential therapeutic applications in conditions where urease activity is detrimental, such as in certain infections or metabolic disorders.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Enzyme Inhibition : DFMBA has been shown to inhibit urease effectively, which can be beneficial in managing conditions associated with high urea levels.

- G Protein-Coupled Receptor Agonism : It is also implicated in the synthesis of G protein-coupled receptor 40 (GPR40) agonists, which are explored for their role in treating type 2 diabetes by enhancing insulin secretion.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits urease, impacting nitrogen metabolism and ammonia production. |

| Cellular Effects | Influences cell signaling pathways and gene expression related to metabolism. |

| Pharmaceutical Use | Investigated as an intermediate for developing drugs targeting metabolic disorders. |

Case Studies and Research Findings

- Urease Inhibition Studies : Research indicates that DFMBA demonstrates significant urease inhibition with IC50 values comparable to established inhibitors. This property is particularly relevant for developing treatments for conditions like urinary tract infections where urease-producing bacteria are involved .

- GPR40 Agonist Development : A study highlighted DFMBA's role in synthesizing potent GPR40 agonists, showing promise for enhancing insulin response in diabetic models. These compounds exhibited improved bioavailability and metabolic stability compared to earlier generations of GPR40 modulators .

- Toxicological Assessment : Safety data indicate that while DFMBA may cause skin and eye irritation, its overall safety profile allows for further exploration in medicinal chemistry .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,6-Difluoro-4-methoxybenzoic acid, and how are they determined?

The compound has a molecular formula of C₈H₆F₂O₃ , a molecular weight of 188.13 g/mol , and a CAS Registry Number of 123843-65-2 . Key properties include:

- Melting point : Not explicitly reported in the evidence, but related fluoro-methoxybenzoic acid derivatives (e.g., 2-fluoro-4-methoxybenzoic acid) are synthesized and purified via high-pressure liquid chromatography (HPLC) or silica column chromatography, suggesting stability under standard conditions .

- Solubility : Likely polar due to carboxylic acid and methoxy groups, making it soluble in organic solvents like methanol or ethyl acetate.

- Spectroscopic characterization : ¹H NMR and LC-MS are standard methods for structural validation, as seen in analogous triazine-containing benzoic acid derivatives .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves halogenation and ether cleavage strategies:

- Step 1 : Fluorination of a methoxy-substituted benzoic acid precursor using reagents like HOBr (hypobromous acid) to introduce fluorine atoms .

- Step 2 : Demethylation of the methoxy group (if required) using BBr₃ (boron tribromide), followed by purification via HPLC or silica chromatography .

- Example : 2-Fluoro-4-hydroxybenzoic acid was synthesized from 2-fluoro-4-methoxybenzoic acid via BBr₃-mediated ether cleavage (yield: ~57%) .

Advanced Research Questions

Q. How can conflicting NMR data for derivatives of this compound be resolved?

Overlapping signals in ¹H NMR spectra (e.g., aromatic protons or fluorine coupling) are common due to the compound’s symmetry and electron-withdrawing substituents. Strategies include:

- Deuterated solvent variation : Use DMSO-d₆ to resolve proton exchange effects, as demonstrated for triazine-linked benzoic acid derivatives .

- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) or COSY (correlation spectroscopy) to disentangle overlapping peaks.

- Comparative analysis : Cross-reference with analogs like 3,5-Difluoro-2-hydroxybenzoic acid, where fluorine substituents cause predictable downfield shifts .

Q. What strategies optimize the yield of this compound derivatives under varying reaction conditions?

- Temperature control : Reactions at 45°C for 1–1.25 hours improve yields in triazine coupling reactions (e.g., 4j derivative synthesis achieved quantitative yield under these conditions) .

- Catalyst selection : Use of tert-butyl aminobenzoate as a transient protecting group enhances regioselectivity in amide bond formation .

- Purification : HPLC with acetic acid/methanol/water eluents resolves polar byproducts, as shown in fluoro-hydroxybenzoic acid purification .

Q. How does the electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution?

The ortho- and para-fluorine atoms exert strong electron-withdrawing effects, activating the carboxylic acid group for reactions like:

- Esterification : Enhanced reactivity toward alcohols or alkyl halides.

- Amide coupling : Improved efficiency in peptide-like bond formation with amines, as seen in benzamide derivatives used as enzyme inhibitors .

- Contradiction note : While fluorine typically deactivates aromatic rings, the meta-methoxy group (electron-donating) balances reactivity, enabling selective functionalization .

Q. What biological applications are explored for this compound derivatives?

- Enzyme inhibition : Structural analogs like 3,5-Difluoro-2-hydroxybenzoic acid mimic salicylic acid, showing potential as cyclooxygenase (COX) inhibitors .

- Antimicrobial activity : Derivatives such as 2-Amino-4-bromo-3,5-difluorobenzoic acid exhibit activity against E. coli, suggesting utility in antibiotic development .

- Pharmaceutical intermediates : Used in synthesizing fluorinated drug candidates, leveraging metabolic stability from fluorine atoms .

Q. Methodological Tables

Table 1. Synthetic Conditions for Fluoro-Methoxybenzoic Acid Derivatives

Table 2. Biological Activity of Selected Derivatives

Propiedades

IUPAC Name |

2,6-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVYSAINQRZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380821 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-65-2 | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.